molecular formula C16H18N2O4S B4439579 N-(4-ethoxyphenyl)-3-[(methylsulfonyl)amino]benzamide

N-(4-ethoxyphenyl)-3-[(methylsulfonyl)amino]benzamide

Cat. No. B4439579
M. Wt: 334.4 g/mol
InChI Key: BWTBXZAGJRKMGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethoxyphenyl)-3-[(methylsulfonyl)amino]benzamide, also known as EMA401, is a small molecule drug that has been developed as a potential treatment for chronic pain. Chronic pain is a debilitating condition that affects millions of people worldwide and is often difficult to treat with currently available medications. EMA401 has shown promise in preclinical studies and is currently being evaluated in clinical trials.

Mechanism of Action

N-(4-ethoxyphenyl)-3-[(methylsulfonyl)amino]benzamide works by blocking the activity of a protein called the angiotensin II type 2 receptor (AT2R). This protein is involved in the transmission of pain signals in the nervous system. By blocking the activity of this protein, N-(4-ethoxyphenyl)-3-[(methylsulfonyl)amino]benzamide is able to reduce the transmission of pain signals and alleviate pain.
Biochemical and Physiological Effects
N-(4-ethoxyphenyl)-3-[(methylsulfonyl)amino]benzamide has been shown to have a number of biochemical and physiological effects in preclinical studies. These include a reduction in the activity of pain-sensing neurons, a decrease in the release of inflammatory mediators, and an increase in the production of endogenous pain-relieving molecules.

Advantages and Limitations for Lab Experiments

N-(4-ethoxyphenyl)-3-[(methylsulfonyl)amino]benzamide has several advantages for use in lab experiments. It is a small molecule drug that can be easily synthesized and purified. It has also been shown to be effective in a variety of animal models of chronic pain. However, there are also limitations to the use of N-(4-ethoxyphenyl)-3-[(methylsulfonyl)amino]benzamide in lab experiments, including the need for specialized equipment and expertise to synthesize and purify the drug.

Future Directions

There are several future directions for research on N-(4-ethoxyphenyl)-3-[(methylsulfonyl)amino]benzamide. One area of focus is the optimization of the synthesis method to improve the yield and purity of the drug. Another area of research is the evaluation of N-(4-ethoxyphenyl)-3-[(methylsulfonyl)amino]benzamide in clinical trials to determine its safety and efficacy in humans. Additionally, there is potential for the development of new drugs that target the same pathway as N-(4-ethoxyphenyl)-3-[(methylsulfonyl)amino]benzamide but with improved pharmacological properties. Finally, further studies are needed to better understand the mechanism of action of N-(4-ethoxyphenyl)-3-[(methylsulfonyl)amino]benzamide and its effects on the nervous system.

Scientific Research Applications

N-(4-ethoxyphenyl)-3-[(methylsulfonyl)amino]benzamide has been extensively studied in preclinical models of chronic pain. These studies have demonstrated that N-(4-ethoxyphenyl)-3-[(methylsulfonyl)amino]benzamide is effective in reducing pain in a variety of animal models of chronic pain, including neuropathic pain and inflammatory pain. N-(4-ethoxyphenyl)-3-[(methylsulfonyl)amino]benzamide has also been shown to have a favorable safety profile in preclinical studies.

properties

IUPAC Name

N-(4-ethoxyphenyl)-3-(methanesulfonamido)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S/c1-3-22-15-9-7-13(8-10-15)17-16(19)12-5-4-6-14(11-12)18-23(2,20)21/h4-11,18H,3H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWTBXZAGJRKMGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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